REACTION_CXSMILES
|
I[C:2]1[C:7]2[O:8][CH2:9][O:10][C:6]=2[C:5]([NH:11][C:12](=[O:14])[CH3:13])=[CH:4][CH:3]=1.[C:15]([O-:18])(=[O:17])C.[K+].[CH3:20]O>[Pd]>[C:12]([NH:11][C:5]1[C:6]2[O:10][CH2:9][O:8][C:7]=2[C:2]([C:15]([O:18][CH3:20])=[O:17])=[CH:3][CH:4]=1)(=[O:14])[CH3:13] |f:1.2|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 150° C. under 4.9×106 Pa (50 kg) pressure of CO, during 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered over dicalite
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
ADDITION
|
Details
|
The residue was diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted three times with DCM
|
Type
|
CUSTOM
|
Details
|
The combined organic layers were dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in acetic acid (250 ml)
|
Type
|
ADDITION
|
Details
|
acetic anhydride (6 ml) was added dropwise
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 30 minutes at room temperature
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
diluted with water (250 ml)
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=CC=C(C2=C1OCO2)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.4 g | |
YIELD: PERCENTYIELD | 64.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |